molecular formula C4H6BrClO2 B14617786 2-Chloroethyl bromoacetate CAS No. 59956-76-2

2-Chloroethyl bromoacetate

Cat. No.: B14617786
CAS No.: 59956-76-2
M. Wt: 201.44 g/mol
InChI Key: IMMQJXHXLNAUBZ-UHFFFAOYSA-N
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Description

2-Chloroethyl bromoacetate is an organic compound with the molecular formula C4H6BrClO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both chloro and bromo functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl bromoacetate can be synthesized through the reaction of ethylene glycol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: On an industrial scale, this compound is produced by the bromination of ethyl chloroacetate. This process involves the addition of bromine to ethyl chloroacetate in the presence of a catalyst, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl bromoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and bromoacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include azidoethyl acetate, thiocyanatoethyl acetate, and methoxyethyl acetate.

    Elimination Reactions: The major product is vinyl acetate.

    Hydrolysis: The products are 2-chloroethanol and bromoacetic acid.

Scientific Research Applications

2-Chloroethyl bromoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as the alkylation of DNA and proteins, which is useful in studying biological processes and developing therapeutic agents.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloroethyl bromoacetate involves its reactivity towards nucleophiles. The compound can alkylate nucleophilic sites on biomolecules, such as the nitrogen atoms in DNA bases or the thiol groups in proteins. This alkylation can lead to the formation of covalent bonds, resulting in the modification or inhibition of biological functions. The molecular targets include DNA, RNA, and various enzymes, which can affect cellular processes and lead to cytotoxic effects.

Comparison with Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the chloro group, making it less reactive in certain nucleophilic substitution reactions.

    2-Chloroethyl acetate: Lacks the bromo group, which reduces its reactivity in elimination and substitution reactions.

    Bromoacetyl bromide: Contains two bromo groups, making it more reactive but less selective in its reactions.

Uniqueness: 2-Chloroethyl bromoacetate is unique due to the presence of both chloro and bromo functional groups, which provide a balance of reactivity and selectivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

59956-76-2

Molecular Formula

C4H6BrClO2

Molecular Weight

201.44 g/mol

IUPAC Name

2-chloroethyl 2-bromoacetate

InChI

InChI=1S/C4H6BrClO2/c5-3-4(7)8-2-1-6/h1-3H2

InChI Key

IMMQJXHXLNAUBZ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=O)CBr

Origin of Product

United States

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